L-Buthionine Sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

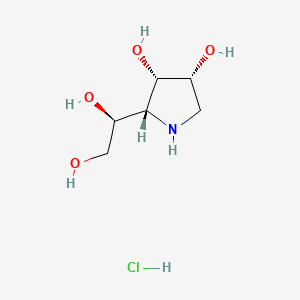

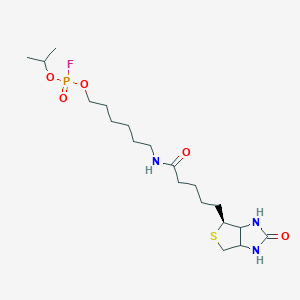

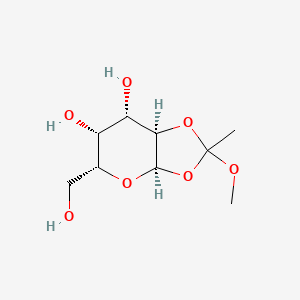

L-Buthionine Sulfoxide, also known as Buthionine sulfoximine (BSO), is a synthetic amino acid that blocks the biosynthesis of reduced glutathione (GSH), an endogenous antioxidant cellular component present in tumor cells . GSH levels have been associated with tumor cell resistance to chemotherapeutic drugs and platinum compounds .

Synthesis Analysis

The diastereomers of L-Buthionine Sulfoxide were resolved by preparative HPLC . The protocol uses in situ L-BSO derivatization, by the formation of a catechol-derived -quinone, followed by visible detection of the derivative at 503 nm .

Molecular Structure Analysis

The structure of the studied L-Buthionine Sulfoxide derivative was assessed by NMR spectroscopy .

Chemical Reactions Analysis

L-Buthionine Sulfoxide exhibits cytotoxic activity and is generally used in combination with other antineoplastic strategies, mainly chemotherapy ones, to improve cytotoxicity to carcinogenic cells and treatment efficacy .

Physical And Chemical Properties Analysis

L-Buthionine Sulfoxide has a chemical formula of C8H18N2O3S and a molar mass of 222.305 g/mol . It has a density of 1.29 g/mL, a melting point of 215 °C, and a boiling point of 382.3 °C .

Applications De Recherche Scientifique

Application in Cancer Research

Field

Summary of the Application

BSO is used as an adjuvant drug to increase the sensitivity of cancer cells to neoplastic agents . It has been shown to enhance the antitumor effect of copper complexes on A549 2D and 3D lung cancer cell models .

Methods of Application

BSO works by inducing oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . The co-treatment with BSO and copper complexes enhances the effect on tumor cell viability and oxidative damage .

Results or Outcomes

The combination of BSO and copper complexes generated DNA strand breaks, which caused the arrest of the cell cycle in the G2/M phase. These phenomena triggered processes of apoptosis proven by activation of caspase 3 and externalization of phosphatidylserine and loss of cell integrity from 1.0 μM .

Application in Genomic Research

Field

Summary of the Application

BSO is used to induce oxidative stress in cells, leading to genomic rearrangements such as DNA deletions .

Methods of Application

BSO induces oxidative stress in a cell by irreversibly inhibiting γ-glutamylcysteine synthetase, an essential enzyme for the synthesis of glutathione (GSH) . This leads to a decrease in GSH levels, causing oxidative stress and potentially leading to DNA deletions .

Results or Outcomes

BSO treatment resulted in a significantly increased frequency of DNA deletions and decreased concentrations of GSH and cysteine .

Application in Drug Delivery Systems

Field

Summary of the Application

BSO is used as an adjuvant drug that increases the sensitivity of cancer cells to neoplastic agents . It is envisaged as a potential chemotherapeutic when formulated into nanoformulations .

Methods of Application

BSO can be incorporated into dendrimers, which are exceptional drug delivery systems . These nanoformulations can enhance the delivery and efficacy of BSO in cancer treatment .

Results or Outcomes

The use of BSO in nanoformulations is still in the research phase. However, it is expected that these formulations could enhance the therapeutic effect of BSO on cancer cells .

Safety And Hazards

Propriétés

IUPAC Name |

(2S)-2-amino-4-butylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-,13?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-OGUFLRPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Buthionine Sulfoxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)